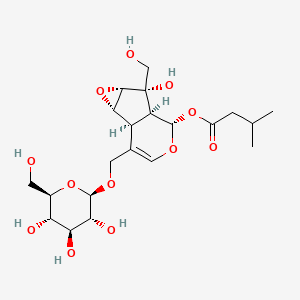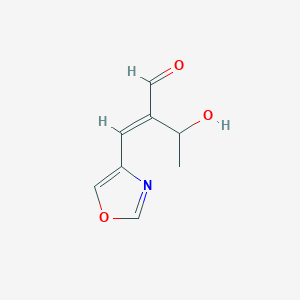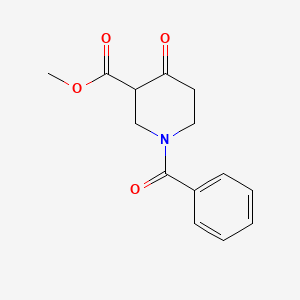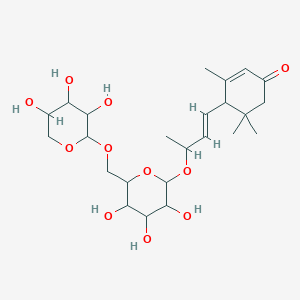
Eriojaposide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eriojaposide a belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Eriojaposide a is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Eriojaposide a has been primarily detected in urine. Within the cell, eriojaposide a is primarily located in the cytoplasm. Outside of the human body, eriojaposide a can be found in fruits. This makes eriojaposide a a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Chemical Structure and Isolation
Eriojaposide A, along with other compounds, has been isolated from the leaf extract of Eriobotrya japonica. The structural characterization of eriojaposide A was based on spectral and chemical evidence, identifying it as a megastigmane glycoside (Ito et al., 2001).
Biocatalysis in Industrial Applications
Eriojaposide A and similar compounds have potential applications in industrial biocatalysis. The use of such compounds in synthetic biology and metabolic engineering programs supports chemical production, highlighting their significance in industrial biocatalysis (Toogood & Scrutton, 2018).
Potential Therapeutic Uses
- Eriodictyol, a flavonoid structurally related to eriojaposide A, has been investigated for its potential in treating type 2 diabetes. It was found to increase insulin-stimulated glucose uptake and improve insulin resistance, suggesting antidiabetic properties (Zhang et al., 2012).
- Echinacoside, another related compound, has shown promising potential in the treatment of Parkinson’s and Alzheimer’s diseases due to its neuroprotective and cardiovascular effects (Liu et al., 2018).
- The use of methyl jasmonate in vineyards has demonstrated an increase in certain aroma classes in grapes, suggesting potential applications of related compounds in enhancing the quality of agricultural products (D'onofrio, Matarese, & Cuzzola, 2018).
Insights into Cellular Mechanisms
Eriodictyol has been shown to activate Nrf2 and induce phase 2 proteins in human ARPE-19 cells, suggesting a role in cellular defense against oxidative injury. This implies that compounds like eriojaposide A could have applications in protecting cells from oxidative stress (Johnson, Maher, & Hanneken, 2009).
Propriétés
Numéro CAS |
290308-51-9 |
|---|---|
Nom du produit |
Eriojaposide A |
Formule moléculaire |
C24H38O11 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O11/c1-11-7-13(25)8-24(3,4)14(11)6-5-12(2)34-23-21(31)19(29)18(28)16(35-23)10-33-22-20(30)17(27)15(26)9-32-22/h5-7,12,14-23,26-31H,8-10H2,1-4H3/b6-5+ |
Clé InChI |
FFYPJOJFUJFYAT-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC(=O)CC(C1/C=C/C(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1C=CC(C)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)(C)C |
Synonymes |
(6R,9R)-3-oxo-alpha-ionyl-9-O-beta-xylopyranosyl-(1''-6')-beta-glucopyranoside eriojaposide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



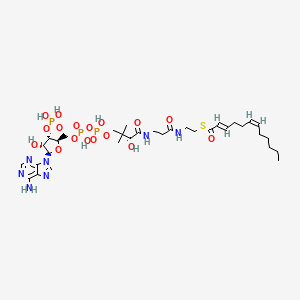
](/img/structure/B1254595.png)
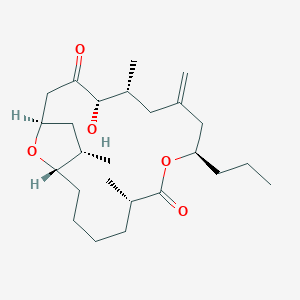
![3-ethyl-1H-pyrazolo[1,5-b]isoquinolin-9-one](/img/structure/B1254600.png)
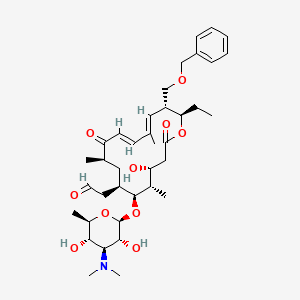
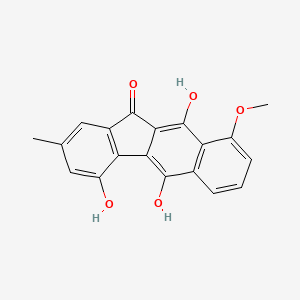

![1-Benzyl-3-propyl-1h,3h-pyrido[2,1-f]purine-2,4-dione](/img/structure/B1254608.png)
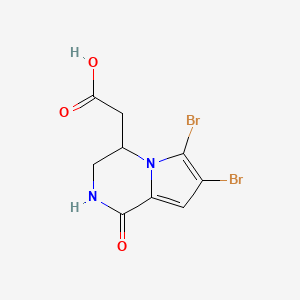
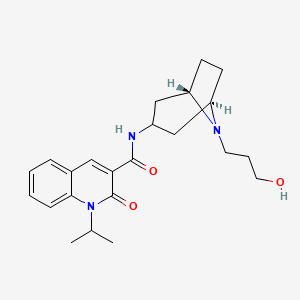
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
